2-(2-Bromobenzyl)morpholine
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Overview
Description
2-(2-Bromobenzyl)morpholine is an organic compound with the molecular formula C11H14BrNO. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-bromobenzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromobenzyl)morpholine typically involves the reaction of 2-bromobenzyl chloride with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile or dimethylformamide. The reaction conditions often involve heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromobenzyl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is the corresponding benzyl derivative.
Scientific Research Applications
2-(2-Bromobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromobenzyl)morpholine involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors, modulating their activity. The bromobenzyl group enhances the compound’s binding affinity and selectivity towards these receptors. The morpholine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromobenzyl)morpholine
- 2-(4-Fluorobenzyl)morpholine
- 2-(4-Bromobenzyl)-1H-benzimidazole
Comparison
2-(2-Bromobenzyl)morpholine is unique due to the position of the bromine atom on the benzyl group, which influences its reactivity and binding properties. Compared to 4-(4-Bromobenzyl)morpholine, the 2-position substitution offers different steric and electronic effects, leading to variations in biological activity and chemical reactivity. The presence of the morpholine ring in all these compounds provides a common structural motif that contributes to their stability and solubility .
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]morpholine |
InChI |
InChI=1S/C11H14BrNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2 |
InChI Key |
SFTMNWLAZLCRRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
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